

Potential Therapeutic Targets of Tigloylgomisin P: A Technical Guide

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Compound of Interest

Compound Name: Tigloylgomisin P

Cat. No.: B15563231

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Introduction

Tigloylgomisin P is a dibenzocyclooctadiene lignan isolated from the fruits of *Schisandra chinensis*, a plant with a long history of use in traditional medicine. Emerging research has identified **Tigloylgomisin P** as a compound of interest with potential therapeutic applications, particularly in oncology and virology. This technical guide provides a comprehensive overview of the known biological activities of **Tigloylgomisin P**, an analysis of its potential therapeutic targets inferred from studies on structurally related lignans, and detailed experimental protocols for assessing its efficacy.

Chemical and Physical Properties

Property	Value
Chemical Formula	C ₂₈ H ₃₄ O ₉
Molecular Weight	514.57 g/mol
CAS Number	69176-51-8
Source	<i>Schisandra chinensis</i> (fruit)
Compound Class	Lignan

Biological Activities and Quantitative Data

The primary reported biological activities of **Tigloylgomisin P** are its anticancer and anti-HIV effects. Quantitative data on its cytotoxic activity against specific cancer cell lines are summarized below.

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Carcinoma	18.77	[1]
KB	Oral Cavity Epidermoid Carcinoma	28	[1]

While specific data on the anti-HIV mechanism of **Tigloylgomisin P** is not yet available, related lignans from *Schisandra chinensis* have been shown to inhibit HIV-1 reverse transcriptase.

Potential Therapeutic Targets and Signaling Pathways

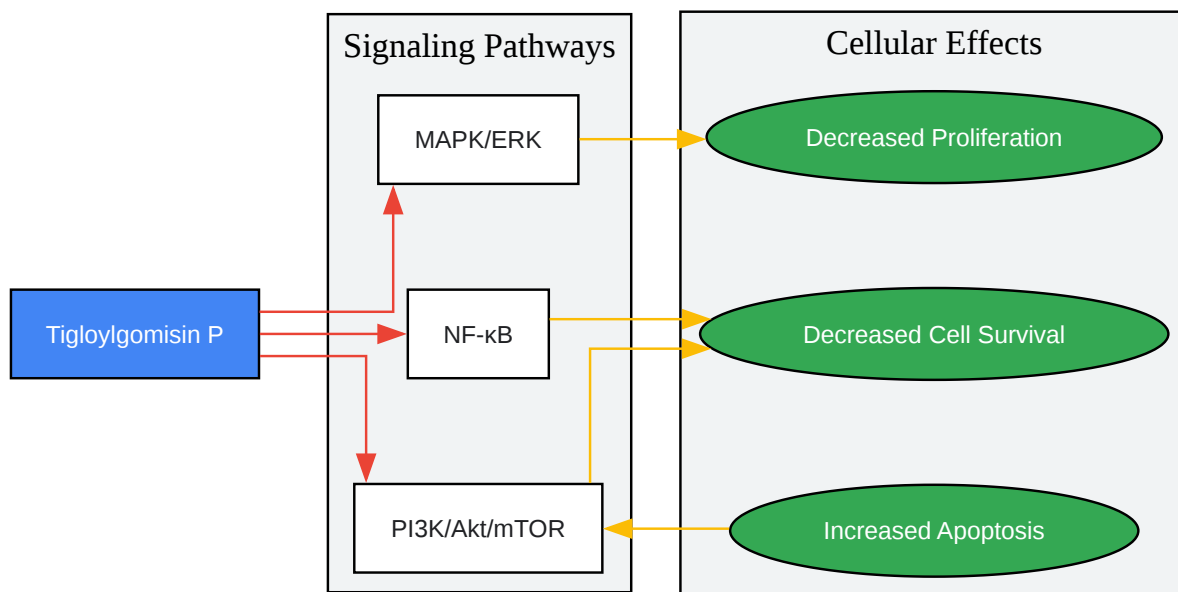
Direct research into the specific molecular targets and signaling pathways modulated by **Tigloylgomisin P** is limited. However, based on the activities of structurally similar gomisins and other lignans from *Schisandra chinensis*, several potential therapeutic targets and pathways can be inferred. These provide a strong foundation for future research into the mechanism of action of **Tigloylgomisin P**.

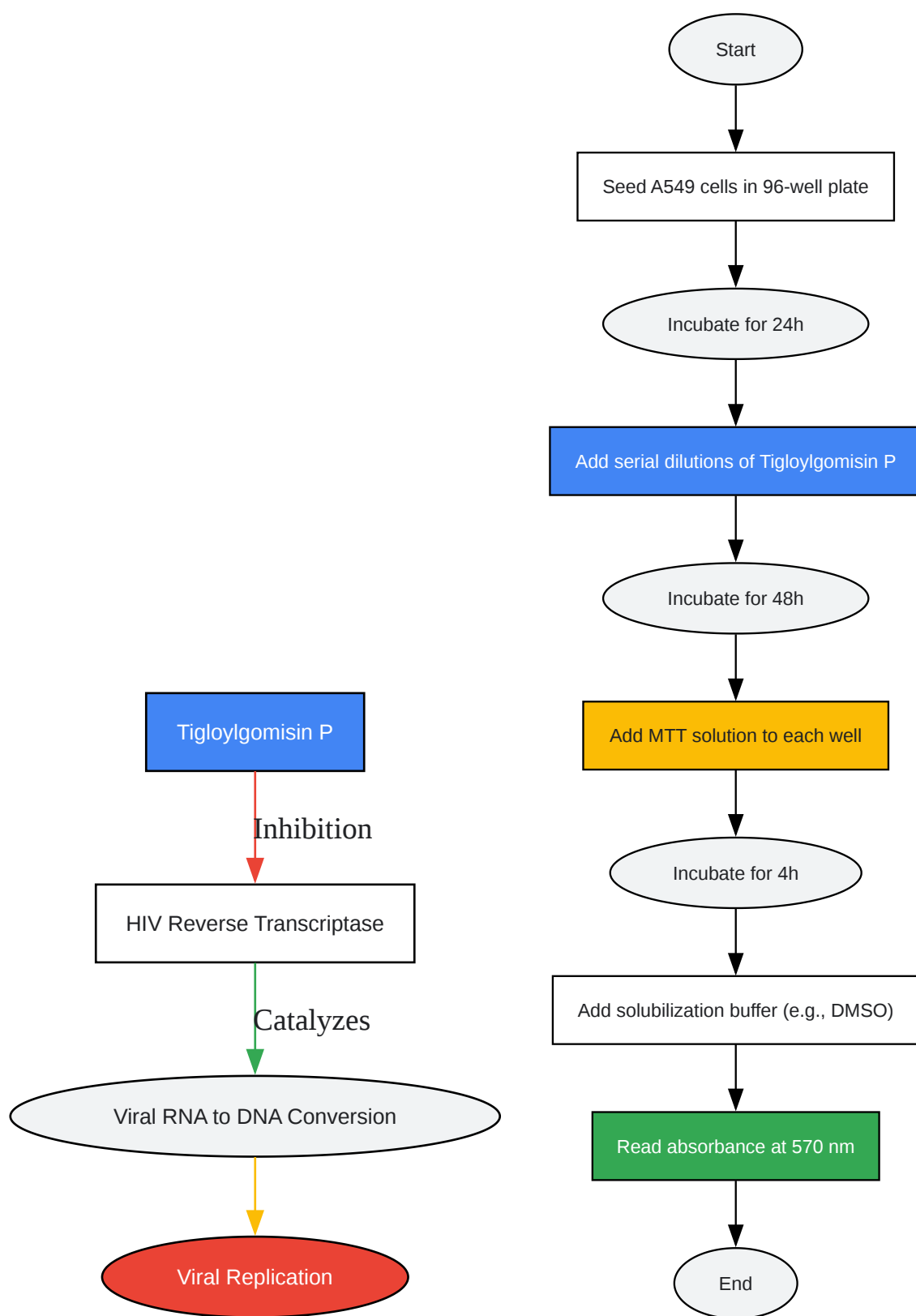
Inferred Anticancer Mechanisms

The anticancer activity of **Tigloylgomisin P** is likely multifactorial, targeting key pathways involved in cell survival, proliferation, and apoptosis.

- **PI3K/Akt/mTOR Pathway:** This is a critical pathway for cell growth and survival, and its dysregulation is common in cancer. Other gomisins, such as Gomisin N, have been shown to inhibit the PI3K/Akt pathway, leading to reduced cell viability and apoptosis in liver cancer cells. It is plausible that **Tigloylgomisin P** exerts its cytotoxic effects through similar inhibition of this pathway.

- **MAPK/ERK Pathway:** The MAPK/ERK pathway is another key regulator of cell proliferation and differentiation. Gomisin N has been observed to modulate this pathway in melanocytes. Given its role in cancer, this pathway represents a potential target for **Tigloylgomisin P**.
- **NF- κ B Signaling:** The NF- κ B pathway is crucial for inflammation and cell survival, and its inhibition is a common strategy in cancer therapy. Gomisin J has been identified as an inhibitor of NF- κ B, suggesting that **Tigloylgomisin P** may also target this pathway to induce cancer cell death.
- **Induction of Apoptosis:** Many anticancer compounds, including related lignans like Gomisin A and Gomisin J, induce apoptosis in cancer cells. This is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins and the generation of reactive oxygen species (ROS).





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References

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